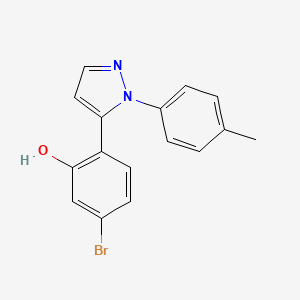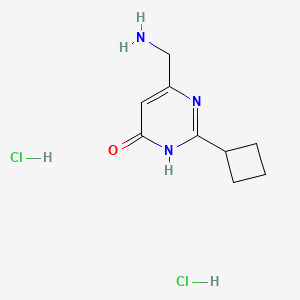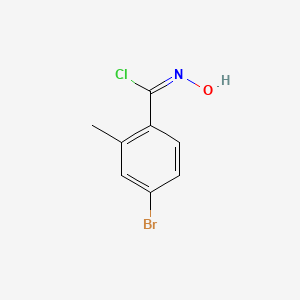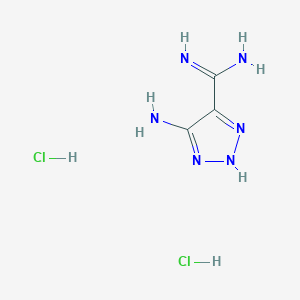![molecular formula C34H45ClN4O3 B1384667 Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride CAS No. 1256584-77-6](/img/structure/B1384667.png)
Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Übersicht
Beschreibung
The compound is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .
Synthesis Analysis
The synthesis of this compound involves a novel process for the preparation of Alectinib hydrochloride . The process also includes the preparation of tert-butyl-4- (4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, which is useful in the preparation of Alectinib and its pharmaceutical acceptable salts .Molecular Structure Analysis
The molecular structure of the compound is represented by the InChI code: 1S/C25H27IN2O2/c1-7-16-9-10-17 (13-19 (16)26)25 (5,6)22-21 (23 (29)30-24 (2,3)4)18-11-8-15 (14-27)12-20 (18)28-22/h8-13,28H,7H2,1-6H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.41 . More detailed physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Glucocorticoid Receptor Modulators
A study by Sumiyoshi et al. (2011) focused on the asymmetric synthesis of enantiomerically pure 6-cyanoindole derivatives, which are key intermediates for non-steroidal glucocorticoid receptor modulators. The synthesis process involved a cinchona alkaloid-catalyzed addition of 6-cyanoindole to ethyl trifluoropyruvate, enabling the production of glucocorticoid receptor modulators with high enantiomeric excess and binding affinity. The stereogenic center at the trifluoromethyl alcohol moiety was found to influence the glucocorticoid receptor binding affinity, with one enantiomer showing higher binding affinity than the other (Sumiyoshi, Tojo, Urabe, & Tobe, 2011).
X-ray and DFT Analyses of Thieno[2,3-c]pyridine Derivatives
Çolak et al. (2021) reported on the synthesis, characterization, and analysis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds. These compounds were characterized using FTIR, NMR, and X-ray crystallography. The molecular structure was stabilized by intramolecular hydrogen bonds, and DFT studies highlighted the presence of such interactions in some compounds, demonstrating the significance of these interactions in stabilizing the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Organic Synthesis and Structural Analysis
Synthesis of Antitumor and Antimicrobial Compounds
Isakhanyan et al. (2014) and Isakhanyan et al. (2016) conducted studies on the synthesis of tertiary aminoalkanols hydrochlorides, focusing on their antibacterial and antitumor properties. These studies revealed the potential of these compounds in biologically active applications and provided insights into their structural characteristics through spectroscopic methods (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014); (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Synthesis and Characterization of Potential COX-2 Inhibitors
Shi et al. (2012) synthesized a series of novel compounds and evaluated their cyclooxygenase inhibition properties, revealing moderate to good selective COX-2 inhibition. Structural changes in the substituents on the ester moiety significantly altered the inhibitory properties, indicating the potential for these compounds in reducing the side effects of nonsteroidal anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O3.ClH/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31;/h8-11,20-21,26,36H,7,12-19H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZPTVLTFFGRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256584-77-6 | |
| Record name | 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





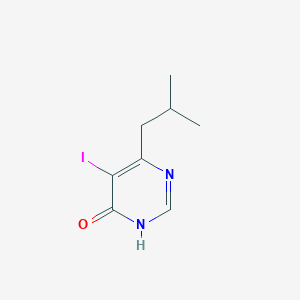

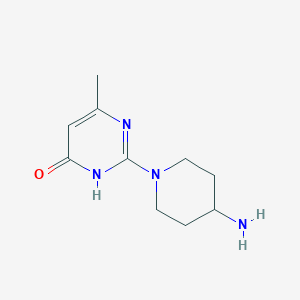
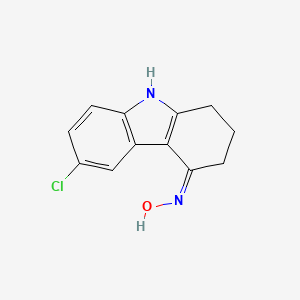
![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)
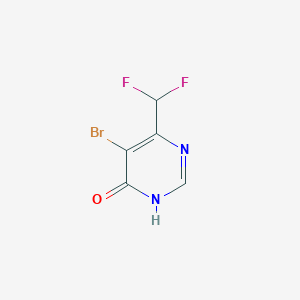
![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)
